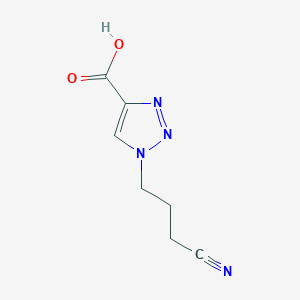

1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a cyano (-CN) group on the propyl chain attached to the triazole ring. This molecule is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole . The cyanopropyl substituent introduces both hydrophobicity and electronic effects due to the polarizable nitrile group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-cyanopropyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-3-1-2-4-11-5-6(7(12)13)9-10-11/h5H,1-2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPOSUFVPIZAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501203216 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-43-9 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-cyanopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Parameters and Yield Maximization

The cyclization of 3-cyanopropyl azide with ethyl 3-oxobutanoate exemplifies the patent’s scalable approach:

Yield Range : 30–95%, depending on azide purity and stoichiometric ratios.

Comparative Analysis of β-Ketoesters

Ethyl 3-oxobutanoate remains the standard β-ketoester, but substituted variants (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) enable functional group diversification, as demonstrated in MDPI’s synthesis of analogous triazoles. Substitutions at the β-position require adjusted reaction times (7 hours at 40–50°C in DMSO), though aqueous ethanol remains preferred for carboxylic acid liberation.

Mechanistic Insights and Side Reactions

Base-Mediated Enolate Formation

The reaction initiates with deprotonation of the β-ketoester by K$$2$$CO$$3$$, generating an enolate that attacks the azide’s terminal nitrogen. Subsequent cyclization and aromatization yield the triazole core, with simultaneous ester hydrolysis completing the carboxylic acid moiety.

Byproduct Mitigation

- Unreacted Azide : Minimized via excess β-ketoester (1.1 eq).

- Ester Hydrolysis Byproducts : Controlled by maintaining pH >10 during reaction.

Scalability and Industrial Applicability

The patent’s methodology supports batch sizes up to 100 g with consistent yields, while MDPI’s acetal-protected derivatives showcase compatibility with sensitive functional groups. Industrial adoption favors aqueous ethanol over DMSO due to lower cost and easier waste management.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid is recognized for its potential in drug development due to the following properties:

- Antimicrobial Activity : Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. This compound may serve as a lead structure for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that triazole derivatives can exhibit anticancer activity. The compound can be used as a building block in synthesizing novel anti-tumor drugs.

Agriculture

The compound's properties make it suitable for agricultural applications:

- Agrochemical Development : It can be used as a precursor in synthesizing herbicides and fungicides, contributing to enhanced crop protection strategies .

Materials Science

In materials science, 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid shows promise in:

- Polymer Synthesis : The compound can be utilized in the creation of advanced materials such as polymers and coatings due to its unique chemical structure .

Case Study 1: Antimicrobial Activity

A study demonstrated that a series of triazole derivatives exhibited significant antimicrobial activity against various pathogens. The introduction of a cyanopropyl group enhanced the biological efficacy of these compounds, suggesting that 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid may similarly enhance antimicrobial properties .

Case Study 2: Anticancer Drug Development

Research conducted at the University of Oxford highlighted the potential of triazole derivatives in developing new anticancer therapies. The studies showed that modifications to the triazole core could lead to compounds with improved potency against cancer cell lines. This positions 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid as a candidate for further exploration in anticancer drug design.

Mechanism of Action

The mechanism of action of 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanopropyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid with analogs:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | LogP (Predicted) |

|---|---|---|---|---|---|

| 1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-CA | 3-Cyanopropyl | ~193.19 | -CN, -COOH | 95 | ~0.5 |

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-CA | 2-Aminophenyl | 219.21 | -NH2, -COOH | >95 | ~1.2 |

| 1-(4-Chlorophenyl)-5-(CF3)-1H-1,2,3-triazole-4-CA | 4-Chlorophenyl, -CF3 | 308.67 | -Cl, -CF3, -COOH | >95 | ~3.1 |

| 1-Cyclohexyl-1H-1,2,3-triazole-4-CA | Cyclohexyl | 195.22 | -COOH | 95 | ~1.8 |

| 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-CA | 3-Fluoropropyl | 193.16 | -F, -COOH | 95 | ~0.7 |

| 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-CA | 2-Hydroxyethyl | 157.13 | -OH, -COOH | 95 | ~-0.3 |

Key Observations:

- Electronic Effects: The cyano group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to alkyl substituents (e.g., cyclohexyl) or halogens (e.g., -F) .

- Hydrogen Bonding: The 2-hydroxyethyl derivative has the lowest logP (-0.3) due to its hydroxyl group, improving solubility but limiting passive diffusion .

Antimicrobial Activity

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-CA: Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), with MIC values ranging from 8–32 µg/mL . The aminophenyl group likely enhances target binding via π-π stacking and hydrogen bonding.

- 1-(3-Cyanopropyl) Analog: No direct antimicrobial data are available, but the cyano group’s electron-withdrawing nature may reduce bacterial membrane interaction compared to the aminophenyl derivative.

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(CF3)-1H-1,2,3-triazole-4-CA : Inhibits NCI-H522 lung cancer cell growth by 68.09% (GP value) via c-Met kinase inhibition . The -CF3 group enhances metabolic stability and hydrophobic interactions.

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-CA : Shows 40% growth inhibition in NCI-H522 cells (GP = 62.47%) . Thiazole and triazole moieties may synergize for DNA intercalation.

Enzyme Inhibition

- 1-(9H-Purin-6-yl)-1H-1,2,3-triazole-4-CA (PUTR) : Acts as a high-affinity inhibitor of protein kinase A (PKA) with IC50 < 1 µM . The purine-triazole scaffold mimics ATP binding.

Biological Activity

1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 180.17 g/mol, exhibits potential therapeutic applications ranging from anticancer to antimicrobial properties.

Chemical Structure and Properties

The structure of 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid features a five-membered triazole ring with a carboxylic acid group and a cyanopropyl substituent. The presence of these functional groups plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N4O2 |

| Molecular Weight | 180.17 g/mol |

| CAS Number | 1423029-43-9 |

| SMILES | OC(=O)c1c[nH]nn1 |

Biological Activities

Research indicates that triazole derivatives exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that compounds similar to 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid can serve as intermediates for synthesizing novel anticancer agents. For instance, a study demonstrated that related triazole compounds exhibited potent antiproliferative effects against various cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Triazoles are known for their antimicrobial activities. The structural characteristics of 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid may enhance its interaction with microbial targets, making it a candidate for further exploration in treating infections .

- Antiviral Activity : Compounds in the triazole class have demonstrated antiviral properties against several viruses. The mechanism often involves interference with viral replication processes .

The biological activity of 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid is hypothesized to involve:

- Inhibition of Enzymatic Activity : The triazole ring can interact with various enzymes critical for cancer cell proliferation and microbial survival.

- DNA Interaction : Some studies suggest that triazole derivatives may induce DNA damage in cancer cells through mechanisms that do not necessarily involve direct intercalation but rather through the generation of reactive oxygen species (ROS) and subsequent cellular stress responses .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antiproliferative activity against leukemia cell lines. The findings indicated that certain derivatives exhibited GI50 values in the nanomolar range, suggesting high potency .

- Toxicity Studies : Toxicity assessments were conducted on various normal cell lines (e.g., HEK293), indicating that some derivatives possess favorable safety profiles alongside their therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A propargyl precursor (e.g., 3-cyanopropyl alkyne) reacts with an azide-containing carboxylic acid derivative under Cu(I) catalysis to form the triazole core. Post-synthetic hydrolysis of ester intermediates (if present) yields the carboxylic acid moiety. Reaction optimization includes solvent selection (e.g., DMF/water mixtures) and copper source (e.g., CuSO₄ with sodium ascorbate) to enhance regioselectivity and yield .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Diffraction data are processed using SHELX software (e.g., SHELXL for refinement), which resolves bond lengths, angles, and torsion angles critical for confirming the triazole ring geometry and cyanopropyl substituent orientation. Hydrogen bonding patterns involving the carboxylic acid group are analyzed to predict solid-state stability .

Advanced: Why do carboxylic acid derivatives of 1,2,3-triazoles exhibit lower antiproliferative activity compared to their amide counterparts?

The carboxylic acid’s high acidity (pKa ~3–4) reduces cell permeability due to ionization at physiological pH, leading to non-specific binding and poor membrane traversal. In contrast, amide derivatives neutralize the charge, enhancing lipophilicity and target engagement. Evidence from NCI-H522 lung cancer cell assays shows zwitterionic forms (e.g., thiazole-substituted analogs) partially mitigate this issue via improved solubility and selective uptake .

Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of the cyanopropyl substituent on bioactivity?

SAR studies compare analogs with varying substituents (e.g., chlorophenyl, thiophenmethyl, or tert-butyl groups). The cyanopropyl group’s electron-withdrawing nature modulates the carboxylic acid’s acidity and influences π-π stacking or hydrogen bonding with biological targets (e.g., c-Met kinase). Computational docking and in vitro assays (e.g., IC₅₀ measurements) quantify these effects. For instance, 1-(4-chlorophenyl)-5-CF₃ analogs show enhanced activity due to hydrophobic interactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for weighing and synthesis steps. Respiratory protection (e.g., P95 masks) is advised if airborne particulates are generated. Avoid aqueous waste discharge; collect residues in sealed containers for hazardous waste disposal .

Advanced: How do researchers address discrepancies in antiproliferative data across cell lines like NCI-H522 vs. A549?

Cell-line-specific differences arise from variable expression of molecular targets (e.g., c-Met in NCI-H522) or efflux pump activity (e.g., P-glycoprotein in A549). Methodological adjustments include:

- Dose-response profiling to account for differential IC₅₀ values.

- Combination studies with inhibitors of resistance mechanisms (e.g., verapamil for P-gp inhibition).

- Metabolic stability assays to evaluate intracellular accumulation .

Basic: Which analytical techniques confirm the compound’s purity and structural integrity?

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., cyanopropyl CH₂ groups at δ ~2.5 ppm).

- Mass Spectrometry : HRMS validates the molecular ion ([M-H]⁻ expected for carboxylic acid).

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .

Advanced: What strategies improve this compound’s bioavailability for in vivo testing?

- Prodrug Design : Esterification (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

- Salt Formation : Sodium or potassium salts to improve aqueous solubility.

- Nanoparticle Formulation : Encapsulation in PEGylated liposomes or PLGA nanoparticles for sustained release .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- Forced Degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.

- HPLC Monitoring : Quantify degradation products (e.g., decarboxylation or triazole ring cleavage).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature .

Advanced: What in silico tools predict the compound’s interactions with biological targets like c-Met kinase?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations model binding modes. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds between the carboxylic acid and kinase active-site residues). QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.